molecular formula C3H4ClN3 B1597478 3-Chloromethyl-4H-[1,2,4]triazole CAS No. 55928-92-2

3-Chloromethyl-4H-[1,2,4]triazole

Cat. No. B1597478
CAS RN: 55928-92-2
M. Wt: 117.54 g/mol
InChI Key: GLAZMGQANOHRCR-UHFFFAOYSA-N
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Description

“3-Chloromethyl-4H-[1,2,4]triazole” is a chemical compound with the molecular formula C3H4ClN3 . It has a molecular weight of 117.54 g/mol . The compound belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of triazole derivatives, including “3-Chloromethyl-4H-[1,2,4]triazole”, often involves various types of reactions under mild conditions . The synthesis process can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Molecular Structure Analysis

The molecular structure of “3-Chloromethyl-4H-[1,2,4]triazole” consists of a five-membered ring containing three nitrogen atoms . The compound also contains a chloromethyl group attached to the triazole ring .


Chemical Reactions Analysis

Triazoles, including “3-Chloromethyl-4H-[1,2,4]triazole”, can undergo various chemical reactions due to their structural characteristics . They can accommodate a broad range of electrophiles and nucleophiles around their core structures .


Physical And Chemical Properties Analysis

“3-Chloromethyl-4H-[1,2,4]triazole” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the sources .

Scientific Research Applications

Pharmaceuticals

3-Chloromethyl-4H-[1,2,4]triazole derivatives are pivotal in the development of new pharmaceuticals. They serve as building blocks for compounds with various therapeutic properties, including antimicrobial , antiviral , antitubercular , anticancer , anticonvulsant , analgesic , antioxidant , anti-inflammatory , and antidepressant activities . The versatility of triazole compounds allows for the synthesis of a wide array of bioactive molecules, potentially leading to drugs with higher efficacy and minimal side effects.

Agrochemicals

In the agrochemical industry, triazole compounds, including 3-Chloromethyl-4H-[1,2,4]triazole, are utilized to create fungicides and pesticides. Their ability to act as corrosion inhibitors and ligands for metals makes them valuable in protecting crops and ensuring food security .

Organic Synthesis

The triazole ring is a common motif in organic synthesis due to its ability to undergo various chemical reactions. It can accommodate a broad range of substituents, making it an essential component in constructing novel organic compounds with diverse structural features .

Polymer Chemistry

Triazoles play a significant role in polymer chemistry, where they are used as monomers or cross-linkers to create polymers with specific properties. The triazole ring can enhance the thermal and chemical stability of polymers, making them suitable for high-performance materials .

Supramolecular Chemistry

In supramolecular chemistry, 3-Chloromethyl-4H-[1,2,4]triazole derivatives can be used to design molecules with specific interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for constructing complex structures like molecular machines and sensors .

Chemical Biology

Triazole derivatives are instrumental in chemical biology for probing biological systems. They can be used to label biomolecules or as pharmacophores in drug discovery, aiding in the understanding of biological processes and the development of therapeutic agents .

Fluorescent Imaging

The triazole moiety can be incorporated into fluorescent probes for imaging applications. These probes can be designed to respond to specific biological or chemical stimuli, providing valuable insights into cellular processes and molecular interactions .

Mechanism of Action

Target of Action

Triazole compounds are known for their ability to bind with a wide range of biomacromolecules through interactions of pi–pi bonds, h bonds, and ion-dipole bonds . This suggests that 3-Chloromethyl-4H-[1,2,4]triazole may interact with various biomolecular targets.

Mode of Action

Triazole compounds are known to interact with their targets through pi–pi bonds, h bonds, and ion-dipole bonds . These interactions can lead to changes in the target molecules, potentially affecting their function.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Triazole compounds are generally stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially impact the bioavailability of 3-Chloromethyl-4H-[1,2,4]triazole.

Result of Action

Given the wide range of biological activities exhibited by triazole compounds , it is likely that 3-Chloromethyl-4H-[1,2,4]triazole could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the chemical properties of triazole compounds can be influenced by the solvent used . This suggests that the action of 3-Chloromethyl-4H-[1,2,4]triazole could potentially be influenced by environmental factors.

properties

IUPAC Name

5-(chloromethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAZMGQANOHRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363784
Record name 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethyl-4H-[1,2,4]triazole

CAS RN

55928-92-2
Record name 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloromethyl-4H-[1,2,4]triazole
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3-Chloromethyl-4H-[1,2,4]triazole
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3-Chloromethyl-4H-[1,2,4]triazole
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Reactant of Route 5
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Reactant of Route 6
3-Chloromethyl-4H-[1,2,4]triazole

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